molecular formula C11H17Cl2N3 B3087705 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride CAS No. 1177300-09-2

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride

Cat. No. B3087705
CAS RN: 1177300-09-2
M. Wt: 262.18 g/mol
InChI Key: YDRREYUUGJGECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride, also known as BIBD, is an organic compound that is used in a variety of scientific research applications. BIBD is a versatile compound that can be used for a variety of purposes, including synthesizing other compounds, studying biochemical and physiological effects, and performing laboratory experiments.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been found to exhibit antiviral properties . They can interact with viral proteins and inhibit their function, thereby preventing the virus from replicating within host cells.

Antitumor Activity

Benzimidazole derivatives have also been associated with antitumor activity . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer therapy.

Proton Pump Inhibitory Activity

Benzimidazole derivatives can act as proton pump inhibitors . They can reduce the production of stomach acid, which is useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and ulcers.

Anthelmintic Activity

These compounds have been found to possess anthelmintic activity . They can kill or disable parasitic worms, making them effective in the treatment of various parasitic infections.

Antimicrobial Activity

Benzimidazole derivatives have antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, which makes them useful in combating various infectious diseases.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . They can reduce inflammation, which is beneficial in the treatment of conditions like arthritis and other inflammatory diseases.

Synthesis of Other Compounds

“4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride” can be used in the synthesis of other compounds . For example, it can be used to prepare 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide , which has potential applications in various fields of research.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11;;/h1-2,5-6H,3-4,7-8,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRREYUUGJGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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